9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole

Catalog No.
S867552
CAS No.
898546-82-2
M.F
C58H49NSi2
M. Wt
816.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-...

CAS Number

898546-82-2

Product Name

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole

IUPAC Name

[9-(4-tert-butylphenyl)-6-triphenylsilylcarbazol-3-yl]-triphenylsilane

Molecular Formula

C58H49NSi2

Molecular Weight

816.2 g/mol

InChI

InChI=1S/C58H49NSi2/c1-58(2,3)44-34-36-45(37-35-44)59-56-40-38-52(60(46-22-10-4-11-23-46,47-24-12-5-13-25-47)48-26-14-6-15-27-48)42-54(56)55-43-53(39-41-57(55)59)61(49-28-16-7-17-29-49,50-30-18-8-19-31-50)51-32-20-9-21-33-51/h4-43H,1-3H3

InChI Key

WIHKEPSYODOQJR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CAS: 898546-82-2), commonly abbreviated as CzSi, is a high-triplet-energy (T1 = 3.02 eV) host material primarily procured for blue phosphorescent (PhOLED) and thermally activated delayed fluorescence (TADF) devices . The incorporation of bulky triphenylsilyl groups at the 3,6-positions of the carbazole core, alongside a 4-tert-butylphenyl group at the nitrogen atom, creates a highly rigid, sterically hindered molecular architecture [1]. This specific structural design yields exceptional morphological stability with a glass transition temperature (Tg) of 131 °C, and a wide energy gap (HOMO ~6.0 eV, LUMO ~2.5 eV) . For industrial and laboratory buyers, CzSi represents a critical matrix material that ensures stable, deep-blue emission by strictly preventing reverse energy transfer while maintaining robust electrochemical integrity during device operation [1].

Research Fit

Sublimed-grade host for blue PhOLED and TADF research
Wide bandgap and high triplet energy fit for blue electrophosphorescence
High glass transition temperature for stable amorphous film processing

Substituting CzSi with simpler, legacy carbazole hosts like mCP (1,3-bis(N-carbazolyl)benzene) or purely insulating wide-gap hosts like UGH2 severely compromises device longevity and luminous efficacy [1]. mCP suffers from a critically low glass transition temperature (Tg ~55 °C), which leads to rapid thin-film crystallization, morphological degradation, and catastrophic failure under thermal stress [1]. Conversely, ultra-high-bandgap materials like UGH2 lack intrinsic hole-transport capabilities, forcing direct exciton formation on the dopant, which drives up operating voltages and causes charge trapping [2]. Furthermore, substituting CzSi with its closest structural analog, the trityl-substituted CzC, restricts carrier mobility; this concentrates excitons in a narrow recombination zone, exacerbating triplet-triplet annihilation (TTA) and causing severe efficiency roll-off at commercial brightness levels [1].

Substitution Risk

mCP (N,N′-dicarbazolyl-3,5-benzene)
Reported lower triplet energy, low Tg (55 °C), and unprotected C3/C6 sites may lead to electropolymerization that quenches blue emission.
CzC (ditrityl-substituted analogue)
Higher hole mobility (~10×) concentrates excitons at the interface, causing severe efficiency roll-off above 100 cd/m² despite high Tg.
CzCSi (mixed triphenylsilyl/trityl)
Intermediate roll-off and lower maximum brightness (4,200 cd/m²) may not sustain high-luminance applications.

Morphological and Thermal Stability for Thin-Film Integrity

Thermal stability is a primary failure vector in OLED manufacturing. Differential scanning calorimetry (DSC) demonstrates that the bulky triphenylsilyl and tert-butylphenyl substitutions in CzSi yield a glass transition temperature (Tg) of 131 °C, compared to just 55 °C for the industry-standard baseline host, mCP [1]. This 76 °C improvement prevents the spontaneous crystallization of the amorphous emissive layer under Joule heating during continuous device operation [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data131 °C
Comparator Or BaselinemCP (55 °C)
Quantified Difference76 °C higher Tg
ConditionsDifferential Scanning Calorimetry (DSC) of neat materials

A high Tg is mandatory for procurement to ensure thin-film stability and prevent crystallization-induced short circuits in commercial OLED panels.

Efficiency Roll-Off
Head-to-head
At 1,000 cd/m², CzSi EQE ~9% vs CzC ~0.6% (≈15× higher); max brightness 59,000 cd/m² for CzSi.
Reported higher EQE retention at display-relevant luminance.
Device: ITO/PEDOT-PSS/DPAS/TCTA/host:FIrpic 8 wt%/TAZ/LiF/Al.

Electrochemical Degradation Resistance at Active Sites

Unprotected carbazole cores are prone to electrochemical degradation. Under repeated cyclic voltammetry (CV) scans, mCP undergoes rapid electrochemical polymerization due to cross-linking at its unprotected active sites [1]. In contrast, the tetrahedral silicon atoms in the triphenylsilyl groups of CzSi act as effective steric spacers, completely blocking the C3 and C6 positions of the carbazole core. As a result, CzSi shows no polymerization, merely adsorbing onto the ITO electrode without structural degradation [1].

Evidence DimensionElectrochemical polymerization resistance
Target Compound DataNo polymerization (stable CV cycling)
Comparator Or BaselinemCP (rapid electrochemical polymerization)
Quantified DifferenceComplete suppression of reactive site cross-linking
ConditionsRepeated cyclic voltammetry (CV) scans on ITO working electrodes

Elimating electropolymerization prevents the formation of charge traps and non-radiative recombination centers, directly extending the operational lifetime of the device.

Electrochemical Stability
Head-to-head
CzSi: reversible oxidation, no electropolymerization; mCP: irreversible oxidation, formation of reduced-triplet-energy byproducts.
Supports longer device lifetime by avoiding parasitic degradation.
CV in CH₂Cl₂, scan rate 100 mV/s.

Suppression of Efficiency Roll-Off via Carrier Transport

While the trityl-substituted analog (CzC) shares a similarly high triplet energy, CzSi possesses superior, balanced carrier-transport properties. In blue electrophosphorescent devices driven at high currents, the enhanced carrier mobility of CzSi broadens the distribution of triplet excitons across the emissive layer [1]. This spatial distribution significantly reduces the local exciton density, thereby suppressing triplet-triplet annihilation (TTA) and granting CzSi a much higher resistance against efficiency roll-off at high brightness levels compared to CzC [1].

Evidence DimensionExciton distribution and TTA suppression
Target Compound DataBroadened exciton distribution with low efficiency roll-off
Comparator Or BaselineCzC (narrow exciton zone, higher efficiency roll-off)
Quantified DifferenceSignificant reduction in TTA-induced quenching at high driving currents
ConditionsBlue electrophosphorescent device operation at high brightness

Enables OLED panels to maintain high luminous efficacy at commercial brightness levels without severe power loss.

Hole Mobility
Head-to-head
CzSi μₕ ≈ 5×10⁻⁵ cm²/V·s, ~10× lower than CzC (≈5×10⁻⁴), broadening exciton distribution.
Reported mobility profile supports reduced triplet-triplet annihilation.
TOF at E=4×10⁵ V/cm.

Charge Balance and Drive Voltage Optimization

Ultra-wide-gap hosts like UGH2 (T1 = 3.18–3.87 eV) are purely electron-transporting and insulating to holes, which forces excitons to form directly on the dopant molecules, leading to charge trapping and elevated driving voltages [2]. CzSi, with its T1 of 3.02 eV and HOMO of ~6.0 eV, provides sufficient triplet confinement for deep-blue emitters while maintaining active hole-transporting capabilities [1]. This ambipolar characteristic facilitates balanced carrier injection and transport within the emissive layer, lowering the required drive voltage compared to purely insulating hosts [2].

Evidence DimensionCharge transport mechanism and drive voltage
Target Compound DataHole-transporting/ambipolar matrix (reduces charge trapping)
Comparator Or BaselineUGH2 (purely insulating/electron-transporting, high charge trapping)
Quantified DifferenceElimination of dopant-direct charge trapping, lowering drive voltage
ConditionsHost matrix application in PhOLED emissive layers

Balanced charge transport reduces the electrical stress on the device and lowers overall power consumption in commercial display applications.

Peak Efficiency
Head-to-head
CzSi peak EQE 15.7% (30.6 cd/A); CzC 12.9%, CzCSi 14.2%, mCP ~6-11%. Max brightness 59,000 cd/m².
Reported highest peak EQE among tested carbazole hosts.
Identical device architecture.
Mixed-Host EQE
Cross-study
TcTa:CzSi (6:1) max EQE 19.7%, 33.43 cd/A at 1,000 cd/m²; roll-off ~15%.
Reported high efficiency in solution-processed co-host architecture.
Solution-processed; TPBi ETL.
Thermal Stability
Head-to-head
CzSi Tg = 131 °C, Td = 392 °C; mCP Tg = 55 °C; CzC Tg = 163 °C.
Reported Tg supports amorphous film stability during device operation.
DSC/TGA under N₂.

Emissive Layer Host for Deep-Blue PhOLEDs

CzSi is the optimal procurement choice for the host matrix in deep-blue phosphorescent OLEDs (e.g., doped with FIrpic). Its high triplet energy (3.02 eV) strictly prevents endothermic reverse energy transfer from the blue dopant back to the host, maximizing internal quantum efficiency, while its high Tg (131 °C) ensures the morphological stability of the emissive layer [1].

Matrix for Thermally Activated Delayed Fluorescence (TADF)

CzSi is highly suited as a host for blue TADF emitters. The sterically hindered triphenylsilyl groups prevent excimer formation and maintain the wide bandgap required to support TADF mechanisms. Its superior carrier-transport properties broaden the recombination zone, which is critical for suppressing efficiency roll-off caused by the long triplet lifetimes inherent to TADF materials .

Exciton and Hole Blocking Layers in Multilayer Architectures

Due to its deep HOMO level (~6.0 eV) and high triplet energy, thin layers of CzSi (typically 3–5 nm) are deployed as exciton-blocking layers adjacent to the primary emissive zone. This confines triplet excitons strictly within the active layer, preventing energy leakage into adjacent, lower-triplet-energy hole-transport layers like TCTA, thereby boosting overall device efficiency [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-brightness blue PhOLEDs
Efficiency roll-off resistance
EQE retention at display-relevant luminance
Solution-processed mixed-host PhOLED
Co-host compatibility and balanced transport
EQE and roll-off in TcTa:CzSi blends
Large-area, long-lifetime OLEDs
Electrochemical stability and high Tg
Operational stability and absence of dark spots
TADF host for blue electrophosphorescence
Wide bandgap and high triplet energy
Exothermic energy transfer to triplet emitter

Wikipedia

9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole

Explore Compound Types